4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Fluoro-4-methoxyphenylboronic acid: A related compound used in similar synthetic applications.
Indole derivatives: Compounds with similar biological activities and applications.
Uniqueness
4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H20FN3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-4-3-13(9-15(16)19)11-21-7-8-22(18(23)12-21)14-5-6-20-17(10-14)25-2/h3-6,9-10H,7-8,11-12H2,1-2H3 |
InChI Key |
VBZQLNXPIZUXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(C(=O)C2)C3=CC(=NC=C3)OC)F |
Origin of Product |
United States |
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